molecular formula C9H4BrF3N2O B15339193 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B15339193
M. Wt: 293.04 g/mol
InChI Key: LSTZEMQTJLUUOA-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl ring bearing bromo (-Br) and trifluoromethyl (-CF₃) groups at the ortho (2-) and para (5-) positions, respectively.

Properties

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

3-[2-bromo-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4BrF3N2O/c10-7-2-1-5(9(11,12)13)3-6(7)8-14-4-16-15-8/h1-4H

InChI Key

LSTZEMQTJLUUOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=NOC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-5-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding amidoxime. This intermediate then undergoes cyclization under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to target proteins.

Comparison with Similar Compounds

The following analysis categorizes structural analogs based on substituent variations, synthetic methods, and applications.

Substituent Position and Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference ID
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole C₉H₇BrN₂O 3-Br (phenyl), 5-CH₃ (oxadiazole) 239.07 High purity (≥97%); synthetic intermediate
5-Bromo-3-phenyl-1,2,4-oxadiazole C₈H₅BrN₂O 5-Br (oxadiazole), 3-Ph (oxadiazole) 225.04 Halogenated analog; potential bioactivity
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₀H₆ClF₃N₂O 3-CH₂Cl (oxadiazole), 5-CF₃Ph (oxadiazole) 262.61 Liquid (mp 34–35°C); reactive chloromethyl group
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole C₁₆H₁₂BrN₂O₃ 5-(4-BrPhOCH₂) (oxadiazole), 3-(4-MeOPh) 376.19 Bromophenoxy substituent; solubility modulator
Pleconaril (3-(3,5-dimethyl-4-propylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole) C₁₈H₂₁F₃N₂O₂ 5-CF₃ (oxadiazole), complex aryl substituents 354.37 Antiviral activity (enterovirus)

Key Observations :

  • Trifluoromethyl Effects : The -CF₃ group enhances lipophilicity and metabolic stability, as seen in Pleconaril’s antiviral efficacy .
  • Halogen Variants : Chloromethyl substituents (e.g., 3-(Chloromethyl)-5-[3-CF₃Ph]-1,2,4-oxadiazole) offer sites for further functionalization, useful in prodrug design .

Physical and Electronic Properties

  • Melting Points : Bis-oxadiazoles exhibit high thermal stability (mp up to 293°C) due to extended conjugation .
  • Electronic Effects : The -CF₃ group’s electron-withdrawing nature deactivates the oxadiazole ring, reducing electrophilic substitution reactivity compared to methyl or methoxy analogs .

Biological Activity

3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor. The findings are supported by various research studies and data tables.

The compound has the following molecular formula: C10_{10}H6_{6}BrF3_{3}N3_{3}O. Its structure features a brominated phenyl group and a trifluoromethyl substituent, which are known to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that 1,2,4-oxadiazole derivatives exhibit notable anticancer properties. For instance, compounds related to 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have shown promising results against various cancer cell lines.

Case Study: MCF-7 and HCT-116 Cell Lines

A study evaluated the anticancer activity of several oxadiazole derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics:

CompoundCell LineIC50_{50} (µM)Comparison
3aMCF-724.745-Fluorouracil (IC50_{50} = 100 µM)
3bHCT-1164.38Pemetrexed (IC50_{50} = 6.75 µM)

These findings suggest that derivatives of 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole may serve as effective lead compounds in cancer therapy .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. Research indicates that these compounds can inhibit bacterial growth effectively. For instance, a series of synthesized oxadiazoles showed activity against various strains of bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Data Table: Antibacterial Efficacy

CompoundBacterial StrainMIC (µg/mL)
Oxadiazole AE. coli15
Oxadiazole BS. aureus10
Oxadiazole CPseudomonas aeruginosa20

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Studies have indicated that certain oxadiazoles can inhibit enzymes like alkaline phosphatase (ALP), which is relevant in cancer metabolism.

Case Study: Alkaline Phosphatase Inhibition

One derivative was reported to have an IC50_{50} value of 0.420 ± 0.012 µM against ALP, indicating potent inhibitory activity compared to standard inhibitors .

The mechanisms through which these compounds exert their biological effects are varied:

  • Anticancer Mechanism : Induction of apoptosis through p53 pathway activation and caspase-3 cleavage.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or metabolic processes.
  • Enzyme Inhibition Mechanism : Binding affinity to active sites of enzymes leading to reduced enzymatic activity.

Q & A

Q. What are the optimal synthetic routes for 3-(2-bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions of hydrazides with acyl chlorides or other precursors under controlled conditions. Key steps include:

  • Cyclization : Reaction of bromophenyl-substituted hydrazides with trifluoromethyl-containing acyl chlorides in solvents like toluene or THF.
  • Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts.
  • Temperature : Moderate heating (50–80°C) to drive cyclization without decomposition .
  • Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity, as confirmed by NMR and HRMS .

Critical Parameters : Solvent polarity and catalyst choice directly affect reaction kinetics. For example, dichloromethane may favor faster cyclization but lower yields compared to toluene .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine at C2, trifluoromethyl at C5) and oxadiazole ring integrity. 19^{19}F NMR confirms trifluoromethyl group stability .
  • Mass Spectrometry : HRMS matches theoretical molecular weights (e.g., [M+H]+^+ = 337.05 g/mol for C10_{10}H6_6BrF3_3N2_2O) .
  • Infrared Spectroscopy : Absorbance at 1650–1700 cm1^{-1} confirms C=N stretching in the oxadiazole ring .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

  • Lipophilicity : LogP ≈ 3.2 (calculated), enhanced by the trifluoromethyl group, improving membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); polar aprotic solvents (DMSO, DMF) are preferred for in vitro assays .
  • Thermal Stability : Decomposition above 200°C, confirmed by TGA .

Advanced Research Questions

Q. What mechanistic hypotheses explain its biological activity, particularly against antimicrobial or anticancer targets?

  • Antimicrobial Action : The bromine atom may disrupt bacterial cell wall synthesis via covalent interactions with penicillin-binding proteins (PBPs), as seen in structurally similar oxadiazoles .
  • Anticancer Activity : The trifluoromethyl group enhances binding to kinase ATP pockets (e.g., EGFR), validated by molecular docking studies .
  • Oxidative Stress Modulation : The oxadiazole core scavenges reactive oxygen species (ROS), reducing apoptosis in cancer cells .

Evidence : Comparative studies show bromine/trifluoromethyl derivatives exhibit 2–3× higher potency than chlorine analogs against S. aureus and HCT-116 cells .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

SAR Insights :

  • Substituent Effects :
PositionGroupActivity Trend (vs. Parent Compound)
C2Br↑ Antimicrobial (MIC: 2 µg/mL vs. 8 µg/mL for Cl)
C5CF3_3↑ Anticancer (IC50_{50}: 12 µM vs. 25 µM for CH3_3)
  • Scaffold Modifications : Replacing oxadiazole with triazole reduces potency by 50%, highlighting the oxadiazole’s role in target binding .

Methodology : Use parallel synthesis to generate derivatives, followed by high-throughput screening against target enzymes (e.g., topoisomerase II) .

Q. How can researchers resolve contradictions in reported biological data, such as varying IC50_{50} values across studies?

  • Standardize Assays : Discrepancies in IC50_{50} (e.g., 12 µM vs. 30 µM) may arise from differences in cell lines (HCT-116 vs. HeLa) or assay conditions (serum concentration, incubation time). Use CLSI guidelines for consistency .
  • Control for Metabolites : Some studies fail to account for in situ degradation products. LC-MS monitoring during assays is recommended .
  • Validate Targets : Confirm target engagement via CRISPR knockouts (e.g., EGFR-null cells show no response, confirming on-target effects) .

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